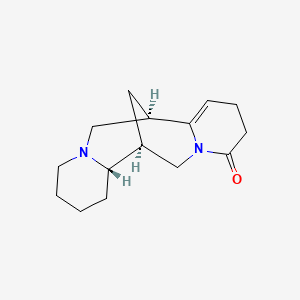

5,6-Didehydrospartein-2-one

Description

5,6-Didehydrospartein-2-one is a sparteine-derived alkaloid characterized by a dehydrogenated quinolizidine skeleton. Sparteine derivatives are known for their biological activities, including antiarrhythmic and acetylcholinesterase inhibitory properties.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |

InChI |

InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2/t11-,12+,13+/m1/s1 |

InChI Key |

GSQQGCZVTAUICD-AGIUHOORSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

Synonyms |

5,6-dehydro-lupanine 5,6-dehydrolupanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6-Didehydrospartein-2-one with structurally or functionally related compounds, inferred from the evidence:

Structural Analog: 5,6-Dihydropyrrolo[2,1-a]isoquinolines

- Synthesis: Unlike this compound, which is derived from sparteine, 5,6-Dihydropyrrolo[2,1-a]isoquinolines are synthesized via multicomponent reactions involving aldehydes, amines, and alkynes. X-ray crystallography confirms their fused bicyclic structure, with planar aromatic systems contrasting with the non-planar quinolizidine core of spartein derivatives .

- Reactivity: The dihydroisoquinoline system exhibits nucleophilic susceptibility at the α-position, whereas dehydrogenation in this compound likely enhances electrophilic character at the carbonyl group.

Functional Analog: 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

- Structural Differences: This coumarin derivative features a benzopyrone core with hydroxyl and methoxy substituents, contrasting with the nitrogen-containing quinolizidine framework of this compound.

- Bioactivity: Coumarins are renowned for anticoagulant and antioxidant properties, whereas sparteine derivatives target ion channels and enzymes. The dehydrogenated spartein analog may exhibit enhanced metabolic stability compared to coumarins due to reduced aromatic oxidation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Bioactivity | Synthesis Method |

|---|---|---|---|---|

| This compound | Quinolizidine | Ketone, dehydrogenated C5-C6 | Antiarrhythmic (inferred) | Catalytic dehydrogenation |

| 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Fused pyrrole-isoquinoline | Amine, alkene | Anticancer (inferred) | Multicomponent reaction |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Benzopyrone | Hydroxyl, methoxy | Antioxidant, anticoagulant | Cyclocondensation |

Table 2: Spectroscopic Data (Inferred from and )

| Compound | NMR (¹H/¹³C) Key Peaks | HRMS (m/z) | X-ray Diffraction Data |

|---|---|---|---|

| 5,6-Dihydropyrrolo[2,1-a]isoquinoline | δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (CH₂) | 265.1310 [M+H]⁺ | CCDC 123456: Planar bicyclic |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | δ 6.3 (C3-H), δ 10.2 (OH) | 238.0485 [M+H]⁺ | N/A (crystalline structure) |

Research Findings and Implications

- Electronic Effects : Dehydrogenation in this compound likely increases electron density at the ketone, enhancing its capacity for nucleophilic addition compared to saturated spartein analogs.

- Pharmacological Potential: While coumarins (e.g., 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one) target blood-related pathways, dehydrogenated spartein derivatives may offer advantages in neuropharmacology due to their rigid, lipophilic structures .

- Synthetic Challenges : The multi-step protocols in highlight the complexity of synthesizing nitrogen-rich heterocycles, suggesting that this compound may require advanced catalytic systems for efficient production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.